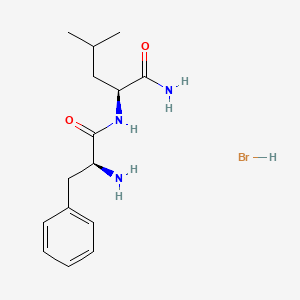
H-Phe-leu-nh2 hbr
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Phe-leu-nh2 hbr, also known as phenylalanyl-leucinamide hydrobromide, is a chemical compound with the molecular formula C15H24BrN3O2. It is a dipeptide derivative composed of phenylalanine and leucine, with an amide group at the C-terminus and a hydrobromide salt form.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of H-Phe-leu-nh2 hbr typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Deprotection: The protecting groups on the amino acids are removed using a deprotecting agent like trifluoroacetic acid (TFA).
Cleavage: The peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
化学反应分析
Types of Reactions: H-Phe-leu-nh2 hbr can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products:
Oxidation: Phenylalanine derivatives.
Reduction: Amines.
Substitution: Azides or thiol derivatives.
科学研究应用
H-Phe-leu-nh2 hbr has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Biology: It serves as a model compound for studying peptide interactions and self-assembly.
Medicine: It has potential therapeutic applications due to its ability to form stable peptide structures.
Industry: It is used in the development of peptide-based materials and nanostructures
作用机制
The mechanism of action of H-Phe-leu-nh2 hbr involves its ability to self-assemble into nanostructures. The phenylalanine and leucine residues interact through hydrophobic interactions and hydrogen bonding, leading to the formation of stable peptide assemblies. These assemblies can interact with biological membranes and proteins, influencing cellular processes and signaling pathways .
相似化合物的比较
H-Phe-leu-nh2 hbr can be compared with other similar dipeptide derivatives:
H-Phe-Trp-NH2 HCl: Contains tryptophan instead of leucine, leading to different self-assembly properties.
H-Phe-Gly-NH2 HCl: Contains glycine, resulting in a more flexible peptide structure.
H-Leu-Ala-NH2 HCl: Contains alanine, which affects the hydrophobicity and self-assembly behavior.
Uniqueness: this compound is unique due to its specific combination of phenylalanine and leucine, which provides a balance of hydrophobic and hydrogen bonding interactions, making it suitable for various applications in nanomedicine and material science.
属性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanamide;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2.BrH/c1-10(2)8-13(14(17)19)18-15(20)12(16)9-11-6-4-3-5-7-11;/h3-7,10,12-13H,8-9,16H2,1-2H3,(H2,17,19)(H,18,20);1H/t12-,13-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFSMRHQAGKROZ-QNTKWALQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
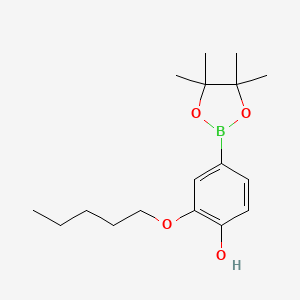

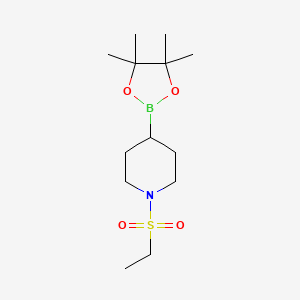
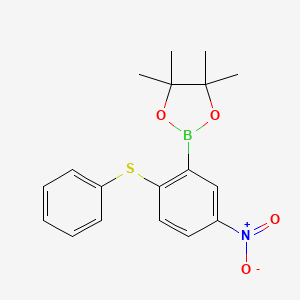
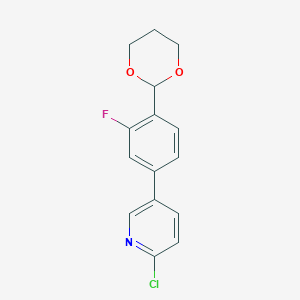
![Phenyl-7-methoxy-2',5'-dioxospiro[2,3-dihydroquinoline-4,4'-imidazolidine]-1-carboxylate](/img/structure/B8004001.png)
![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2R)-piperazine-2-carboxylic acid](/img/structure/B8004016.png)
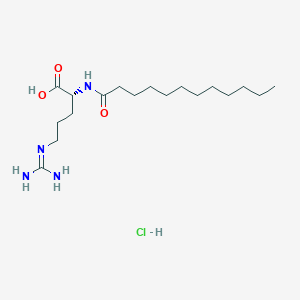
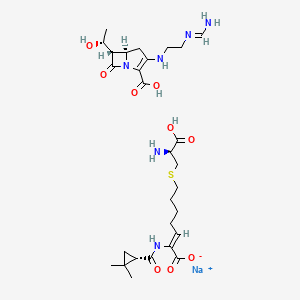

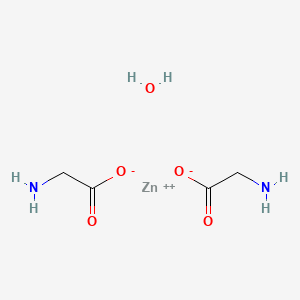
![4-chloro-3-isopropyl-1-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B8004040.png)
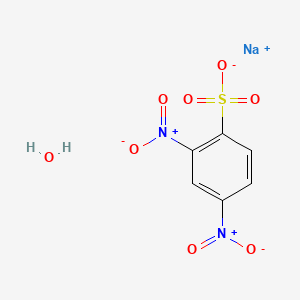
![6-chloro-N-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8004043.png)
